![molecular formula C24H22N4O3 B2403448 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941876-29-5](/img/structure/B2403448.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule known for its unique chemical structure and diverse applications. This compound belongs to the class of heterocyclic compounds, characterized by the presence of pyrazole and pyrazine rings, fused with other cyclic structures. Its synthesis and applications have drawn significant interest from researchers due to its potential in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions One common method begins with the condensation of 3,4-dihydroquinoline with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization with a pyrazole derivativeIndustrial Production Methods: Industrial-scale production requires optimization of the synthetic route to enhance efficiency and reduce costs. This often involves the use of catalysts, optimized temperatures, and pressures, along with continuous flow techniques to scale up the reactions while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are utilized to modify its structure and enhance its properties for specific applications. Common Reagents and Conditions: Oxidation reactions may employ reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions typically use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be achieved using halogenating agents or nucleophiles in solvents like dichloromethane or ethanol. Major Products: The major products of these reactions include oxidized or reduced forms of the compound, as well as derivatives with modified functional groups, which can exhibit altered chemical and physical properties.
Aplicaciones Científicas De Investigación
The compound's diverse structure makes it valuable in various fields: Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with specific properties. Biology: The compound is explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Due to its structural uniqueness, researchers investigate its potential as a pharmaceutical agent, targeting specific pathways and receptors in the body. Industry: It finds applications in the development of novel materials with enhanced properties, such as conductivity or luminescence, making it valuable for electronic and photonic devices.
Mecanismo De Acción
The compound's effects are mediated through its interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, altering their activity and triggering downstream biological responses. The pyrazole and pyrazine rings can engage in π-π stacking or hydrogen bonding with target molecules, influencing their conformation and function. These interactions can modulate cellular pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is distinct from similar compounds due to its unique combination of pyrazole, pyrazine, and methoxyphenyl groups. Similar compounds include:
5-(2-(1H-indol-3-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
5-(2-(benzothiazol-2-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
5-(2-(benzoxazol-2-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one These compounds share structural similarities but differ in their core substituents, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties and potentials for various applications.
Propiedades
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-10-8-17(9-11-19)20-15-22-24(30)26(13-14-28(22)25-20)16-23(29)27-12-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETGEVVCNIAJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)
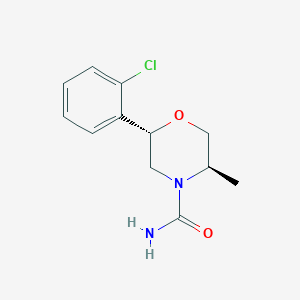

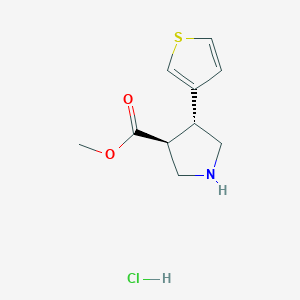
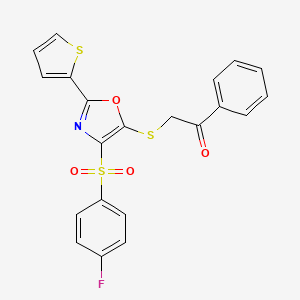
![N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B2403371.png)
![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2403373.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide](/img/structure/B2403375.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea](/img/structure/B2403376.png)
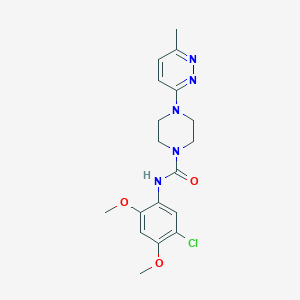
![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)

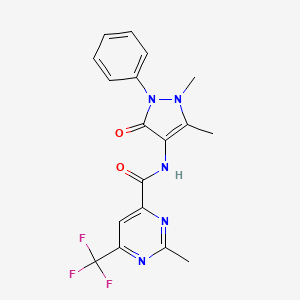
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)
